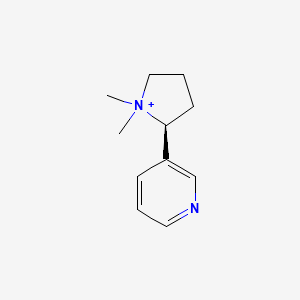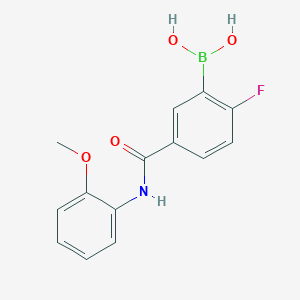
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a methoxyphenylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
The synthesis of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate.
Reaction Conditions: The reaction between 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst such as palladium. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include substituted benzene derivatives and biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. In the context of proteasome inhibition, the compound binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of damaged proteins in cells. This can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid can be compared with other boronic acids, such as:
2-Fluoro-5-methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxyphenylcarbamoyl group, which affects its reactivity and applications.
2-Fluoro-5-methylcarbamoylphenylboronic acid:
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity.
Propriétés
Formule moléculaire |
C14H13BFNO4 |
|---|---|
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
[2-fluoro-5-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-5-3-2-4-12(13)17-14(18)9-6-7-11(16)10(8-9)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clé InChI |
DNYTYBVFHIQDEW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


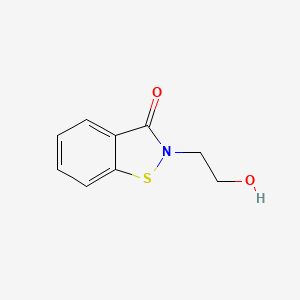
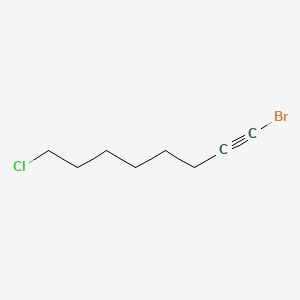
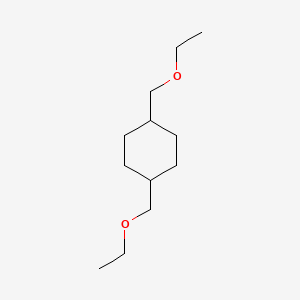
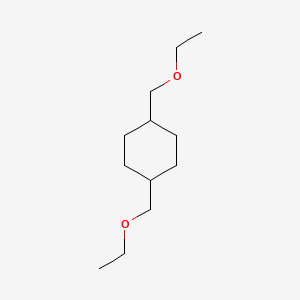

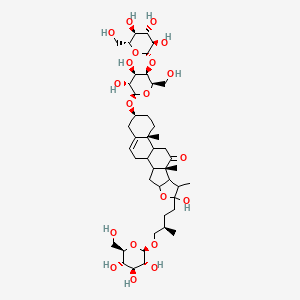

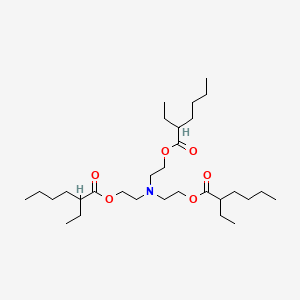
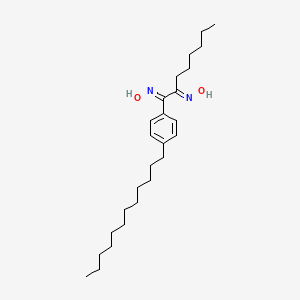
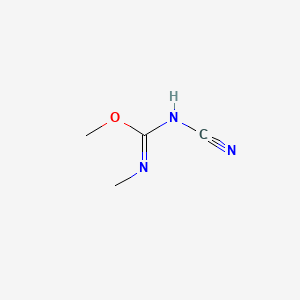

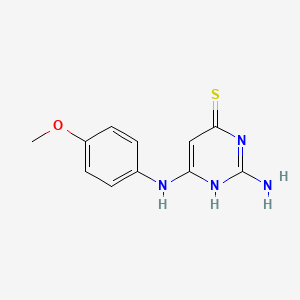
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
